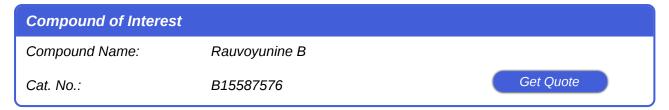


# Technical Guide: Isolation of Rauvoyunine B from Rauvolfia yunnanensis

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the isolation and characterization of **rauvoyunine B**, a monoterpenoid indole alkaloid discovered in Rauvolfia yunnanensis. The methodologies outlined are based on the research published by Li et al. in the journal Molecules in 2019.

### Introduction

Rauvolfia yunnanensis Tsiang is a shrub distributed in the south of China and has been traditionally used in medicine for various ailments. Phytochemical investigations have revealed that this plant is a rich source of structurally diverse indole alkaloids. Bioactivity-guided fractionation of the total alkaloids from R. yunnanensis led to the isolation of several compounds, including the novel sarpagine-type alkaloid, **rauvoyunine B**. This document details the experimental procedures for its extraction, purification, and structural elucidation.

# Physicochemical and Spectroscopic Data of Rauvoyunine B

The structural characterization of **rauvoyunine B** was accomplished through a combination of High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Table 1: Physicochemical Properties and HRESIMS Data for Rauvoyunine B







Property	Value
Appearance	Yellowish, amorphous powder
Molecular Formula	C21H24N2O4
HRESIMS [M+H]+ (m/z)	Calculated: 381.1809, Found: 381.1812

Table 2:  $^1\text{H}$  and  $^{13}\text{C}$  NMR Spectroscopic Data for **Rauvoyunine B** (in CD<sub>3</sub>OD, at 400 MHz for  $^1\text{H}$  and 100 MHz for  $^{13}\text{C}$ )



Position	δC (ppm)	δΗ (ppm), mult. (J in Hz)
2	136.9	-
3	52.8	4.34, m
5	54.7	4.54, m
6	34.3	2.58, m; 2.29, m
7	107.1	-
8	129.4	7.50, d (7.5)
9	120.5	7.03, t (7.5)
10	123.0	7.17, t (7.5)
11	112.2	6.84, d (7.5)
12	145.4	-
13	138.8	-
15	34.8	2.65, m
16	54.4	4.10, d (9.8)
17	65.8	4.05, m
18	13.0	1.69, d (6.8)
19	122.9	5.51, q (6.8)
20	132.1	-
21	59.9	4.30, m
OCH₃	56.8	3.84, s
N-CH₃	-	-
ОН	-	-

# **Experimental Protocols**



#### **Plant Material**

The whole plants of Rauvolfia yunnanensis Tsiang were collected in the Honghe district of Yunnan Province, China. The plant material was identified by Prof. J. K. Liu at the Kunming Institute of Botany, Chinese Academy of Sciences.

#### **Extraction and Isolation of Total Alkaloids**

The air-dried and powdered whole plants of R. yunnanensis (10 kg) were subjected to extraction with 95% ethanol (3 x 50 L) at room temperature. The resulting extract was concentrated under reduced pressure to yield a crude extract (800 g). This crude extract was then dissolved in a 0.5% aqueous HCl solution and partitioned with ethyl acetate (EtOAc) to remove non-alkaloidal components. The acidic aqueous layer was then basified with a 10% aqueous ammonia solution to a pH of 9-10 and subsequently extracted with chloroform (CHCl<sub>3</sub>). The CHCl<sub>3</sub> extract was concentrated to afford the total alkaloids (100 g).

## **Chromatographic Purification of Rauvoyunine B**

The total alkaloid extract (100 g) was subjected to column chromatography over silica gel (200-300 mesh), eluting with a gradient of CHCl₃-MeOH (from 100:0 to 0:100, v/v) to yield ten fractions (Fr. 1–10).

Fraction 5 (Fr. 5, 10 g) was further chromatographed on a silica gel column with a petroleum ether-acetone gradient (from 10:1 to 1:1, v/v) to give five subfractions (Fr. 5.1–5.5). Subfraction Fr. 5.3 was then purified by preparative Thin Layer Chromatography (pTLC) with a developing solvent system of CHCl<sub>3</sub>-MeOH (20:1, v/v) to yield **rauvoyunine B** (12 mg).

### **Bioactivity Assay: T-Cell Proliferation**

The immunosuppressive activity of the isolated compounds was evaluated by their effect on human T-cell proliferation.

- Cell Culture: Human T-cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 μg/mL streptomycin, and maintained at 37°C in a humidified atmosphere with 5% CO<sub>2</sub>.
- Assay Protocol: T-cells were seeded in 96-well plates at a density of 2 x 10<sup>5</sup> cells/well. The
  cells were then treated with various concentrations of the test compounds. Concanavalin A



(ConA) was added to stimulate T-cell proliferation.

 Data Analysis: After a 48-hour incubation period, cell proliferation was measured using a Cell Counting Kit-8 (CCK-8) assay. The absorbance was read at 450 nm. The half-maximal inhibitory concentration (IC<sub>50</sub>) was calculated to determine the immunosuppressive activity.

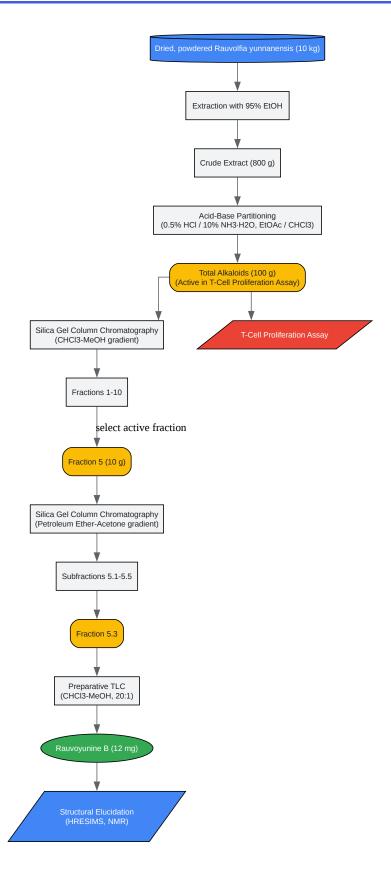
Table 3: Immunosuppressive Activity of Selected Alkaloids from R. yunnanensis

Compound	IC₅₀ (μM) on T-Cell Proliferation
11-hydroxyburnamine (1)	5.9
Rauvoyunine B (3)	> 10
Reserpine (6)	5.0
Positive Control (Cyclosporin A)	0.03

## **Experimental Workflow and Diagrams**

The following diagram illustrates the bioactivity-guided isolation process for **rauvoyunine B** from Rauvolfia yunnanensis.





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